molecular formula C18H26N2O3 B11165157 2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11165157
M. Wt: 318.4 g/mol
InChI Key: JNKWQBJWWJFZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C18H26N2O3 This compound is characterized by the presence of a benzamide core, substituted with a 3,3-dimethylbutanoyl group and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an amine under dehydrating conditions.

    Introduction of the 3,3-Dimethylbutanoyl Group: The 3,3-dimethylbutanoyl group is introduced via an acylation reaction using 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction, typically using tetrahydrofuran-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functional groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3-dimethylbutanoyl)amino]benzamide
  • N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 3,3-dimethylbutanoyl chloride

Uniqueness

2-[(3,3-dimethylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-(3,3-dimethylbutanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)11-16(21)20-15-9-5-4-8-14(15)17(22)19-12-13-7-6-10-23-13/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

JNKWQBJWWJFZMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.